

NMR spectral data for cis- and trans-3-ethylcyclohexanol

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Compound of Interest

Compound Name: 3-Ethylcyclohexanol

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A Comparative Guide to the NMR Spectral Analysis of cis- and trans-3-Ethylcyclohexanol

For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of stereoisomers. This guide provides a comparative analysis of the ^1H and ^{13}C NMR spectral data expected for cis- and trans-3-ethylcyclohexanol, highlighting the key differences that arise from their distinct stereochemistry. While specific experimental data for these compounds is not readily available in public spectral databases, this guide presents illustrative data based on established principles of NMR spectroscopy for substituted cyclohexanes.

Data Presentation: A Comparative Analysis

The orientation of the ethyl and hydroxyl groups (axial vs. equatorial) in the chair conformations of cis- and trans-3-ethylcyclohexanol leads to predictable differences in the chemical shifts (δ) and coupling constants (J) of the ring protons and carbons. In the trans isomer, both substituents can occupy equatorial positions in the most stable chair conformation, leading to less steric hindrance. In contrast, the cis isomer will have one axial and one equatorial substituent. These conformational differences are reflected in their NMR spectra.

Below are illustrative ^1H and ^{13}C NMR data tables for the cis and trans isomers of 3-ethylcyclohexanol. Note: This data is representative and intended for educational purposes.

Table 1: Illustrative ^1H NMR Spectral Data (CDCl_3 , 400 MHz)

Assignment	cis-3-Ethylcyclohexanol (Illustrative)	trans-3-Ethylcyclohexanol (Illustrative)
δ (ppm)	Multiplicity, J (Hz)	
H-1 (CHOH)	~4.05	br s
H-3	~1.40	m
Cyclohexyl H	1.00 - 2.00	m
-CH ₂ CH ₃	~1.35	q, J = 7.5
-CH ₂ CH ₃	~0.90	t, J = 7.5
-OH	Variable	s

Table 2: Illustrative ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Assignment	cis-3-Ethylcyclohexanol (Illustrative) δ (ppm)	trans-3-Ethylcyclohexanol (Illustrative) δ (ppm)
C-1 (CHOH)	~66.5	~71.0
C-2	~35.0	~36.0
C-3	~38.0	~40.0
C-4	~25.0	~26.0
C-5	~24.0	~24.5
C-6	~32.0	~33.0
-CH ₂ CH ₃	~29.0	~29.5
-CH ₂ CH ₃	~11.5	~11.8

Experimental Protocols

A standard protocol for obtaining high-quality ¹H and ¹³C NMR spectra for compounds like **3-ethylcyclohexanol** is as follows:

1. Sample Preparation:

- Weigh approximately 5-10 mg of the analyte for ^1H NMR and 20-50 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
- Cap the NMR tube securely.

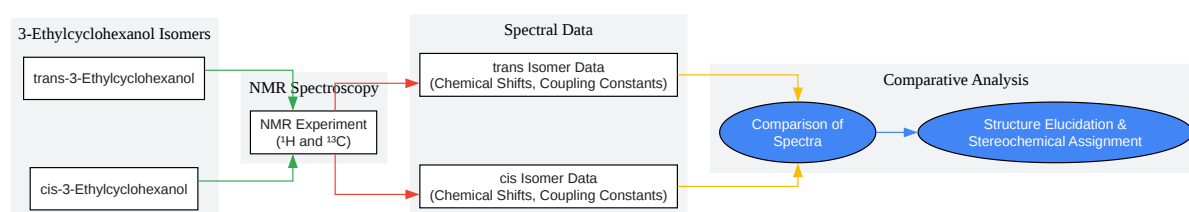
2. NMR Data Acquisition:

- Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- ^1H NMR Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
- ^{13}C NMR Parameters:
 - Pulse Program: Standard proton-decoupled single-pulse experiment.
 - Spectral Width: 0-150 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on the sample concentration.

- Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Visualization of Stereoisomer Analysis

The following diagram illustrates the logical workflow for the comparative NMR analysis of the cis and trans isomers of **3-ethylcyclohexanol**.



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Caption: Workflow for the comparative NMR analysis of cis- and trans-**3-ethylcyclohexanol**.

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